Quinapril is a long-acting ethyl ester prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of drugs. [] It is primarily prescribed for the treatment of hypertension and congestive heart failure in humans. Quinaprilat, the active metabolite of quinapril, exerts its pharmacological effects by inhibiting ACE, thereby reducing the formation of angiotensin II, a potent vasoconstrictor. [] This inhibition leads to vasodilation and a decrease in blood pressure.
Quinaprilat-d5 is a stable isotopic labeled analog of quinaprilat, which is the active metabolite of quinapril, an angiotensin-converting enzyme inhibitor used primarily for treating hypertension and heart failure. The compound is significant in pharmacokinetic studies as it serves as an internal standard to quantify the parent drug and its metabolites in biological samples. Quinaprilat-d5 is synthesized to facilitate accurate measurements in mass spectrometry due to its distinguishable mass properties.
Quinaprilat-d5 falls under the classification of pharmaceutical compounds, specifically as an angiotensin-converting enzyme inhibitor. It is categorized as a stable isotope-labeled compound, which is crucial for quantitative analysis in pharmacology and toxicology.
The synthesis of quinaprilat-d5 involves the deuteration of quinaprilat, typically achieved through chemical reactions that substitute hydrogen atoms with deuterium. This process can be conducted using various methods such as:
The synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity. The resulting quinaprilat-d5 must be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and isotopic labeling.
Quinaprilat-d5 has a molecular formula of . The structure closely resembles that of quinaprilat but incorporates five deuterium atoms. This modification impacts its mass, making it identifiable in mass spectrometric analyses.
Quinaprilat-d5 participates in various chemical reactions similar to those of quinaprilat. It can undergo:
The stability of quinaprilat-d5 under physiological conditions allows it to serve effectively as an internal standard in bioanalytical methods. The isotopic labeling does not significantly alter its reactivity compared to the non-labeled form.
Quinaprilat acts by inhibiting the angiotensin-converting enzyme, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in:
Pharmacokinetic studies often utilize quinaprilat-d5 to accurately measure the concentration of quinapril and its metabolites in plasma samples, providing insights into their pharmacodynamics and therapeutic effects .
Relevant data indicates that the compound maintains integrity during analytical procedures, making it suitable for use as a standard in quantitative assays .
Quinaprilat-d5 is primarily employed in:
Quinaprilat-d5 (CAS 1279034-23-9) possesses the molecular formula C₂₃H₂₁D₅N₂O₅, with a molecular weight of 415.49 g/mol, reflecting a 5 Da increase compared to non-deuterated quinaprilat (C₂₃H₂₆N₂O₅, MW 410.47 g/mol). The deuterium atoms are incorporated at the ortho and meta positions of the phenyl ring within the quinoline moiety, resulting in full aromatic substitution (C₆D₅ instead of C₆H₅). This site-specific labeling preserves the core pharmacophore while altering physicochemical properties minimally. The deuterium-hydrogen exchange occurs at five positions, as confirmed by the SMILES notation: C([C@@H](N[C@@H](CCC1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H])C(O)=O)C)(=O)N2[C@H](C(O)=O)CC=3C(C2)=CC=CC3
[1].
Table 1: Structural Parameters of Quinaprilat-d5 vs. Non-Deuterated Quinaprilat
Property | Quinaprilat-d5 | Non-Deuterated Quinaprilat |
---|---|---|
Molecular Formula | C₂₃H₂₁D₅N₂O₅ | C₂₃H₂₆N₂O₅ |
Molecular Weight (g/mol) | 415.49 | 410.47 |
Deuterium Positions | Aromatic ring (5 sites) | N/A |
LogP (Calculated) | 2.09 | ~2.10 |
Hydrogen Bond Donors | 3 | 3 |
Deuteration minimally alters electronic and steric properties but significantly impacts stability and metabolic susceptibility. Key distinctions include:
NMR Spectroscopy
Advanced 1D/2D NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC) at 600–800 MHz facilitate unambiguous identification:
Mass Spectrometry
MS fragmentation patterns provide definitive identification:
Table 2: Key NMR and MS Spectral Signatures of Quinaprilat-d5
Technique | Spectral Feature | Quinaprilat-d5 | Non-Deuterated Quinaprilat |
---|---|---|---|
¹H NMR (800 MHz) | Quinoline H-6/H-8 (δ, ppm) | 7.85 (s), 7.42 (s) | 7.80–7.45 (m) |
Aliphatic CH₂ (δ, ppm) | 2.65–2.95 (m) | 2.65–2.95 (m) | |
MS (ESI+) | [M+H]⁺ (m/z) | 416.50 | 411.47 |
Quinoline Fragment (m/z) | 234.1 | 229.1 |
Quinaprilat-d5’s stability is governed by its amorphous solid-state behavior and deuterium-induced bond strengthening:
Table 3: Thermal Stability Parameters of Amorphous Quinaprilat-d5
Parameter | Quinaprilat-d5 | Non-Deuterated Quinaprilat |
---|---|---|
Glass Transition Temp (Tg) | ~91°C (predicted) | 91°C |
Degradation Eₐ (kcal/mol) | >35 | 30–35 |
Degradation Rate at 25°C | Reduced by 15–20% | Reference |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7